(5E)-5-{[5-(2-CHLORO-5-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE
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Overview
Description
(5E)-5-{[5-(2-CHLORO-5-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE is a complex organic compound with the molecular formula C14H8ClN3O4S This compound is known for its unique structure, which includes a furan ring, a nitrophenyl group, and an imidazolidinone core
Preparation Methods
The synthesis of (5E)-5-{[5-(2-CHLORO-5-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE typically involves the condensation of 2-chloro-5-nitrobenzaldehyde with 2-furylmethylidene-2-thioxo-4-imidazolidinone under specific reaction conditions . The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is refluxed for several hours, followed by cooling and crystallization to obtain the desired product.
Chemical Reactions Analysis
(5E)-5-{[5-(2-CHLORO-5-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, with nucleophiles like amines or thiols, forming new derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and varying temperatures depending on the specific reaction.
Scientific Research Applications
(5E)-5-{[5-(2-CHLORO-5-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of bacterial infections and cancer.
Industry: While not widely used in industrial applications, it serves as a valuable compound for research and development in chemical industries.
Mechanism of Action
The mechanism of action of (5E)-5-{[5-(2-CHLORO-5-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE involves its interaction with specific molecular targets. For instance, its antimicrobial activity is believed to result from the inhibition of bacterial enzymes, disrupting essential metabolic pathways. In cancer research, the compound may induce apoptosis in cancer cells by interfering with cellular signaling pathways .
Comparison with Similar Compounds
Similar compounds to (5E)-5-{[5-(2-CHLORO-5-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE include:
- 2-Chloro-N-((5-(3-nitrophenyl)-2-furyl)methylene)aniline
- (5E)-5-{[5-(2-Chloro-4-nitrophenyl)-2-furyl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic acid
These compounds share structural similarities, such as the presence of a furan ring and nitrophenyl group, but differ in their specific functional groups and overall molecular architecture. The uniqueness of this compound lies in its imidazolidinone core, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C14H8ClN3O4S |
---|---|
Molecular Weight |
349.7g/mol |
IUPAC Name |
(5E)-5-[[5-(2-chloro-5-nitrophenyl)furan-2-yl]methylidene]-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C14H8ClN3O4S/c15-10-3-1-7(18(20)21)5-9(10)12-4-2-8(22-12)6-11-13(19)17-14(23)16-11/h1-6H,(H2,16,17,19,23)/b11-6+ |
InChI Key |
SVJAJAUTZDPULR-IZZDOVSWSA-N |
SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C2=CC=C(O2)C=C3C(=O)NC(=S)N3)Cl |
Isomeric SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C2=CC=C(O2)/C=C/3\C(=O)NC(=S)N3)Cl |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C2=CC=C(O2)C=C3C(=O)NC(=S)N3)Cl |
Origin of Product |
United States |
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